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Compound of Interest

Compound Name:
3-bromo-N-

methylbenzenesulfonamide

Cat. No.: B131356 Get Quote

Anwendungs- und Protokollhinweise zur Derivatisierung der Sulfonamidgruppe in 3-Brom-N-

methylbenzolsulfonamid

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Sulfonamide sind eine bedeutende Klasse von organischen Verbindungen, die in

der medizinischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich

antibakterieller, antikarzinogener und entzündungshemmender Eigenschaften, von großem

Interesse sind.[1][2] Die Derivatisierung der Sulfonamidgruppe ist eine Schlüsselstrategie zur

Modulation der pharmakokinetischen und pharmakodynamischen Eigenschaften von

Leitstrukturen in der Arzneimittelentwicklung.[3] Dieses Dokument beschreibt detaillierte

Protokolle für die N-Alkylierung und N-Arylierung der Sulfonamidgruppe des 3-Brom-N-

methylbenzolsulfonamids, einer wichtigen Ausgangsverbindung für die Synthese von

Wirkstoffkandidaten.[4]

N-Alkylierung von 3-Brom-N-
methylbenzolsulfonamid
Die N-Alkylierung von Sulfonamiden kann durch verschiedene Methoden erreicht werden,

einschließlich der Verwendung von Alkoholen als Alkylierungsmittel in Gegenwart von

Übergangsmetallkatalysatoren oder durch metallfreie Ansätze.
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Mangan-katalysierte N-Alkylierung mit Alkoholen
Diese Methode nutzt einen "Borrowing Hydrogen"-Ansatz, bei dem Alkohole als

Alkylierungsmittel fungieren und Wasser als einziges Nebenprodukt entsteht.[5]

Experimentelles Protokoll:

In einem Schlenkrohr werden 3-Brom-N-methylbenzolsulfonamid (1 Äq.), der entsprechende

Alkohol (1,2 Äq.), ein Mn(I)-PNP-Zangen-Präkatalysator (2 mol%) und Kaliumcarbonat

(K₂CO₃, 1 Äq.) in wasserfreiem Xylol (0,5 M) vorgelegt.

Das Reaktionsgefäß wird dreimal evakuiert und mit Stickstoff gefüllt.

Die Reaktionsmischung wird für 12-24 Stunden bei 110 °C gerührt.

Nach Abkühlen auf Raumtemperatur wird die Mischung durch Celite filtriert und das

Lösungsmittel im Vakuum entfernt.

Der Rückstand wird mittels Säulenchromatographie an Kieselgel gereinigt, um das N-

alkylierte Produkt zu erhalten.

Tabelle 1: Repräsentative Ausbeuten für die Mn-katalysierte N-Alkylierung von

Arylsulfonamiden.

Alkylierungsmittel Produktstruktur (Beispiel) Isolierte Ausbeute (%)

Benzylalkohol
N-Benzyl-3-brom-N-

methylbenzolsulfonamid
~85%[5]

1-Butanol
N-Butyl-3-brom-N-

methylbenzolsulfonamid
~80%[5]

1-Octanol
N-Octyl-3-brom-N-

methylbenzolsulfonamid
~90%[6]

Die angegebenen Ausbeuten basieren auf ähnlichen in der Literatur beschriebenen Reaktionen

und dienen als erwartete Werte.
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Eisen-katalysierte N-Alkylierung mit Benzylalkoholen
Eine umweltfreundliche Methode, die einen Eisen(II)-Katalysator verwendet, um N-

Alkylierungen mit Benzylalkoholen durchzuführen.[6]

Experimentelles Protokoll:

Ein Gemisch aus 3-Brom-N-methylbenzolsulfonamid (1 Äq.), dem Benzylalkohol (1,5 Äq.),

Eisen(II)-chlorid (FeCl₂, 5 mol%) und Kaliumcarbonat (K₂CO₃, 1,5 Äq.) wird in Toluol (0,4 M)

suspendiert.

Die Mischung wird unter Stickstoffatmosphäre für 12 Stunden unter Rückfluss erhitzt.

Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mit Ethylacetat

extrahiert.

Die vereinigten organischen Phasen werden mit Sole gewaschen, über Natriumsulfat

getrocknet und im Vakuum eingeengt.

Die Reinigung erfolgt durch Säulenchromatographie an Kieselgel.

Tabelle 2: Repräsentative Ausbeuten für die Fe-katalysierte N-Alkylierung.

Alkylierungsmittel Produktstruktur (Beispiel) Isolierte Ausbeute (%)

Benzylalkohol
N-Benzyl-3-brom-N-

methylbenzolsulfonamid
>90%[6]

4-Methoxybenzylalkohol
N-(4-Methoxybenzyl)-3-brom-

N-methylbenzolsulfonamid
>90%[6]

Thiophen-2-methanol

N-(Thiophen-2-ylmethyl)-3-

brom-N-

methylbenzolsulfonamid

~90%[6]

Die angegebenen Ausbeuten basieren auf ähnlichen in der Literatur beschriebenen Reaktionen

und dienen als erwartete Werte.
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N-Arylierung von 3-Brom-N-
methylbenzolsulfonamid
Die N-Arylierung führt zu N-Aryl-Sulfonamiden, einer wichtigen Strukturklasse in der

medizinischen Chemie.

Übergangsmetallfreie N-Arylierung mit o-
Silylaryltriflaten
Diese Methode ermöglicht die N-Arylierung unter sehr milden, metallfreien Bedingungen durch

die Reaktion mit o-Silylaryltriflaten in Gegenwart von Cäsiumfluorid (CsF).[7][8]

Experimentelles Protokoll:

Zu einer Lösung von 3-Brom-N-methylbenzolsulfonamid (1 Äq.) und Cäsiumfluorid (2 Äq.) in

wasserfreiem Acetonitril (0,1 M) wird das o-Silylaryltriflat (1,2 Äq.) bei Raumtemperatur

zugegeben.

Die Reaktionsmischung wird für 12-24 Stunden bei Raumtemperatur gerührt.

Das Lösungsmittel wird im Vakuum entfernt.

Der Rückstand wird in Dichlormethan aufgenommen und mit Wasser gewaschen.

Die organische Phase wird getrocknet, filtriert und eingeengt.

Die Reinigung erfolgt mittels Säulenchromatographie an Kieselgel.

Tabelle 3: Repräsentative Ausbeuten für die metallfreie N-Arylierung.

Arylierungsmittel Produktstruktur (Beispiel) Isolierte Ausbeute (%)

2-(Trimethylsilyl)phenyltriflat
N-(3-Bromphenylsulfonyl)-N-

methylanilin
~80-90%[8]

Methoxy-substituiertes

Silylaryltriflat

N-(Methoxy-phenyl)-3-brom-N-

methylbenzolsulfonamid
~85-95%[8][9]
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Die angegebenen Ausbeuten basieren auf ähnlichen in der Literatur beschriebenen Reaktionen

und dienen als erwartete Werte.

Palladium-katalysierte N-Arylierung mit Arylhalogeniden
Die Buchwald-Hartwig-Kreuzkupplung ist eine leistungsstarke Methode zur Bildung von C-N-

Bindungen.[10]

Experimentelles Protokoll:

In einem ofengetrockneten Schlenkrohr werden 3-Brom-N-methylbenzolsulfonamid (1 Äq.),

das Arylhalogenid (1,2 Äq.), ein Palladium-Präkatalysator (z.B. Pd₂(dba)₃, 2 mol%), ein

geeigneter Ligand (z.B. Xantphos, 4 mol%) und eine Base (z.B. K₃PO₄, 2 Äq.) in einem

trockenen, sauerstofffreien Lösungsmittel (z.B. Toluol oder Dioxan, 0,2 M) vorgelegt.

Das Gefäß wird evakuiert und mit Argon gefüllt (dreimal wiederholen).

Die Reaktionsmischung wird für 8-16 Stunden bei 80-100 °C erhitzt.

Nach dem Abkühlen wird die Mischung durch Celite filtriert.

Das Filtrat wird eingeengt und der Rückstand durch Säulenchromatographie gereinigt.

Tabelle 4: Repräsentative Ausbeuten für die Pd-katalysierte N-Arylierung.

Arylhalogenid Produktstruktur (Beispiel) Isolierte Ausbeute (%)

Brombenzol
N-(3-Bromphenylsulfonyl)-N-

methylanilin
~70-90%

4-Bromtoluol
N-(3-Bromphenylsulfonyl)-N-

methyl-4-methylanilin
~75-95%

Die angegebenen Ausbeuten basieren auf allgemeinen Protokollen für die Buchwald-Hartwig-

Aminierung von Sulfonamiden.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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